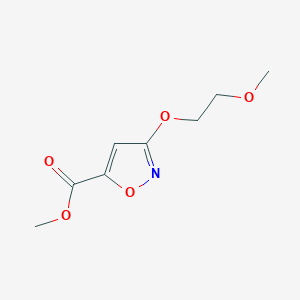
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and a nitrile oxide as the dipole . The reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Used in the synthesis of tetracycline antibiotics.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Another isoxazole derivative with potential biological activities.
Uniqueness
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate is unique due to its specific functional groups, which can influence its reactivity and biological activity. The presence of the methoxyethoxy group may enhance its solubility and interaction with biological targets compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C8H11NO5 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
methyl 3-(2-methoxyethoxy)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-11-3-4-13-7-5-6(14-9-7)8(10)12-2/h5H,3-4H2,1-2H3 |
Clé InChI |
SYZVYPBPNVXJLR-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NOC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


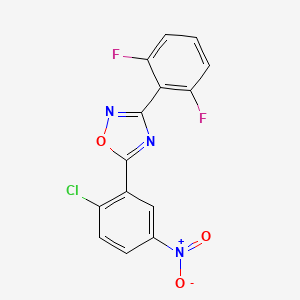
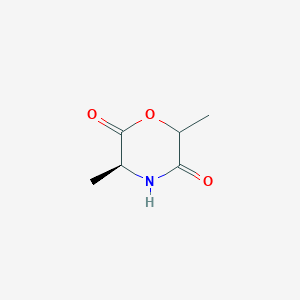
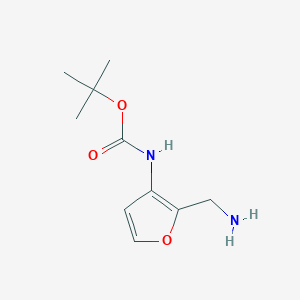
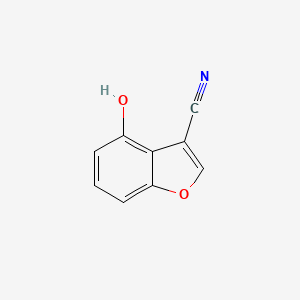
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
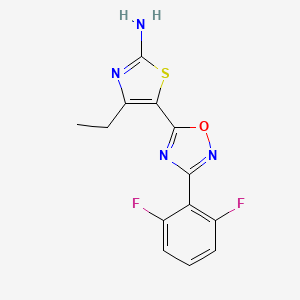
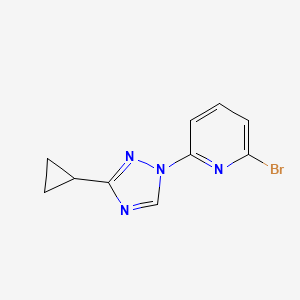
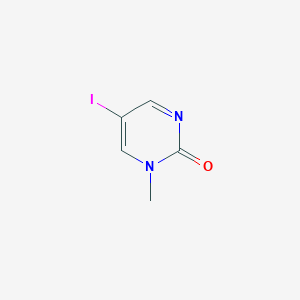
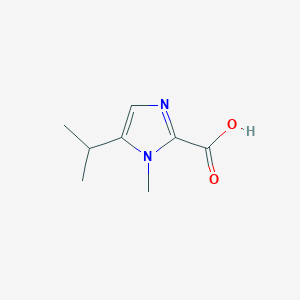
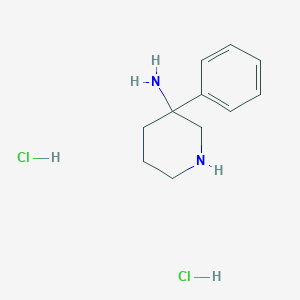
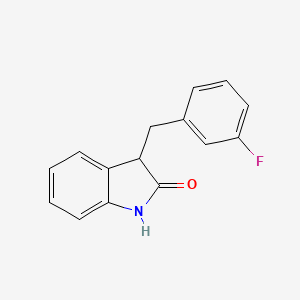

![tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11777442.png)
